![molecular formula C17H18N4O3S B3443172 N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443172.png)
N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
説明
Efavirenz is a highly effective antiretroviral drug that is used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become a cornerstone of HIV therapy. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood.
作用機序
Efavirenz works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood. Efavirenz binds to a different site on the reverse transcriptase enzyme than nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), making it an important component of HAART.
Biochemical and Physiological Effects:
Efavirenz has been shown to be highly effective at reducing HIV-1 viral load in patients. It has also been shown to be well-tolerated, with few side effects. However, some patients may experience central nervous system (CNS) side effects, such as vivid dreams, dizziness, and confusion. Efavirenz has also been shown to interact with other drugs, including rifampin and St. John's wort, which can reduce its effectiveness.
実験室実験の利点と制限
Efavirenz is a highly effective antiretroviral drug that has been extensively studied in both in vitro and in vivo models. It is often used in combination with other antiretroviral drugs to form HAART. However, Efavirenz can be difficult to work with in the laboratory due to its low solubility in water and its tendency to form crystals.
将来の方向性
There are several potential future directions for research on Efavirenz. One area of interest is the development of new N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamides that are more effective and have fewer side effects than Efavirenz. Another area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of Efavirenz. Additionally, research on the use of Efavirenz in the prevention of mother-to-child transmission of HIV-1 is ongoing.
科学的研究の応用
Efavirenz has been extensively studied in both in vitro and in vivo models. It has been shown to be highly effective at reducing HIV-1 viral load in patients, and it is often used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART). Efavirenz has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-8-5-4-7-12(13)18-15(22)11-25-17-20-19-16(21(17)2)14-9-6-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGYMATDZRYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。